molecular formula C14H12N2S B1304472 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile CAS No. 303148-03-0

5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile

Cat. No. B1304472
CAS RN: 303148-03-0
M. Wt: 240.33 g/mol
InChI Key: MPGSZAWAWIUJLX-UHFFFAOYSA-N
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Description

5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (5-A2-[(4-MePh)S]BCN) is a novel synthetic compound with potential applications in the fields of scientific research, drug development, and laboratory experiments. It is a highly versatile molecule with a unique chemical structure and a wide range of potential applications. 5-A2-[(4-MePh)S]BCN is a sulfur-containing aromatic compound, and its synthesis is relatively straightforward. In

Scientific Research Applications

Discovery and Investigation of Novel Antineoplastic Agents

A series of compounds similar to "5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile" have been investigated for their antineoplastic properties. These compounds demonstrate significant cytotoxic properties, often surpassing contemporary anticancer drugs. Their modes of action include apoptosis induction, generation of reactive oxygen species, activation of caspases, and affecting mitochondrial functions. These findings suggest potential applications in developing new anticancer drugs (Hossain et al., 2020).

Thiophene Analogues and Carcinogenic Evaluation

Thiophene analogues of certain carcinogens have been synthesized and evaluated for their potential carcinogenicity. This research sheds light on the chemical behavior and potential health risks of compounds with similar structures, indicating the importance of evaluating "this compound" and related compounds for safety and environmental impact (Ashby et al., 1978).

Practical Synthesis of Complex Compounds

Research into the practical synthesis of complex compounds like "this compound" is crucial for their application in various fields. A study highlighted the development of an environmentally benign method for synthesizing a complex intermediate, showcasing the potential for green chemistry approaches in creating compounds with specific applications in material science and technology (Gu et al., 2009).

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes (AOPs) are used to degrade recalcitrant compounds in the environment, highlighting the importance of understanding the chemical behavior of compounds like "this compound" in environmental contexts. This approach is essential for assessing the environmental impact and potential biotoxicity of chemical compounds, ensuring their safe use and disposal (Qutob et al., 2022).

properties

IUPAC Name

5-amino-2-(4-methylphenyl)sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-10-2-5-13(6-3-10)17-14-7-4-12(16)8-11(14)9-15/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGSZAWAWIUJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377615
Record name 5-amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303148-03-0
Record name 5-amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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